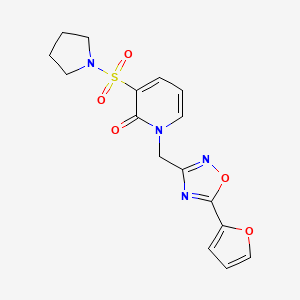
1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H16N4O5S and its molecular weight is 376.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical and Biological Properties of Oxadiazoles
Oxadiazoles, including compounds like 1-((5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, exhibit a wide array of chemical and biological activities. These heterocyclic compounds, with an oxygen atom and two nitrogen atoms in a five-membered ring, have been studied for their potential in various applications due to their significant chemical and biological properties. Shukla & Srivastav, 2015 highlighted the importance of 1,2,4-oxadiazoles, among other isomers, for their extensive chemical and biological attributes, making them subjects of interest in the field of pharmaceutical chemistry.
Therapeutic Potential and Pharmaceutical Applications
1,2,4-Oxadiazole derivatives, as part of the larger family of oxadiazoles, have shown a broad spectrum of biological activities. This includes their use in antimicrobial, anti-inflammatory, antifungal, and antiviral therapies. The therapeutic potential of these compounds is significant, with some derivatives being incorporated into commercially available drugs that demonstrate strong antibacterial and antiviral effects. Siwach & Verma, 2020 discuss the diverse pharmacological activities and synthetic routes for 1,3,4-oxadiazole derivatives, highlighting their importance in drug development.
Role in Heterocyclic Chemistry and Drug Synthesis
Oxadiazole derivatives play a crucial role in the development of new drugs, owing to their versatile heterocyclic framework. The presence of one oxygen and two nitrogen atoms within the five-membered ring structure allows for a variety of chemical modifications, facilitating the creation of compounds with desired biological activities. Sharma, 2015 emphasized the significance of the 1,3,4-oxadiazole scaffold in pharmaceutical chemistry, underlining its potential as a key motif for novel drug development.
Synthesis and Reactivity
The synthesis of oxadiazole derivatives, including those with complex structures like this compound, involves various synthetic protocols that often require strong acidic or basic conditions. These methods highlight the reactivity of oxadiazole rings and their susceptibility to nucleophilic and electrophilic substitutions, depending on the substituents present. Abbasi et al., 2018 and Cui et al., 2018 provide insights into the synthetic strategies and chemical reactivity of oxadiazole derivatives, demonstrating their flexibility in drug synthesis and design.
特性
IUPAC Name |
1-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c21-16-13(26(22,23)20-8-1-2-9-20)6-3-7-19(16)11-14-17-15(25-18-14)12-5-4-10-24-12/h3-7,10H,1-2,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWBSXYLPONBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2860091.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2860092.png)
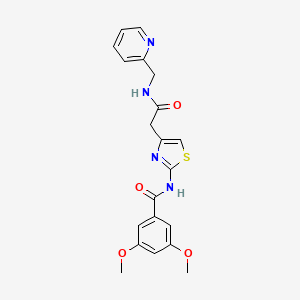
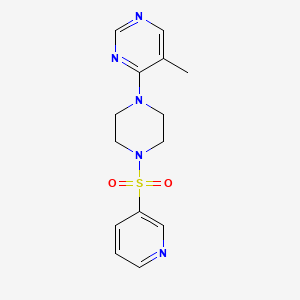
![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-chlorophenyl)azepan-1-yl)methanone](/img/structure/B2860098.png)
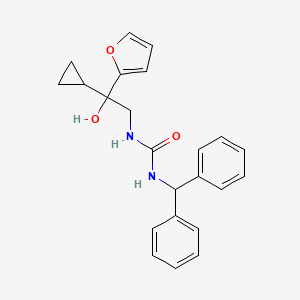
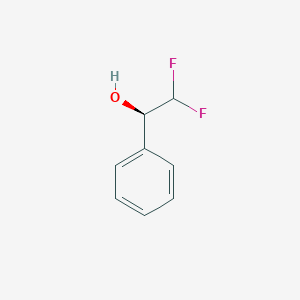
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2860104.png)
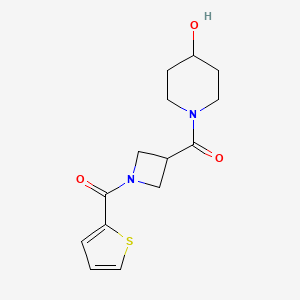
![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)
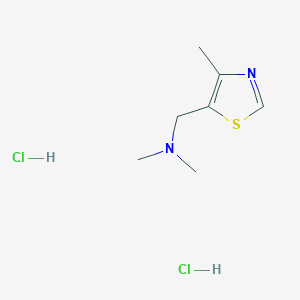
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2860111.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2860113.png)
